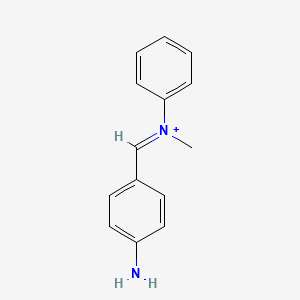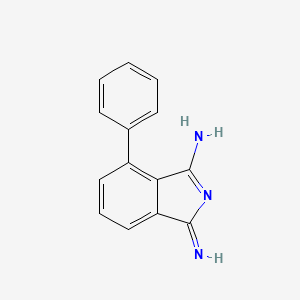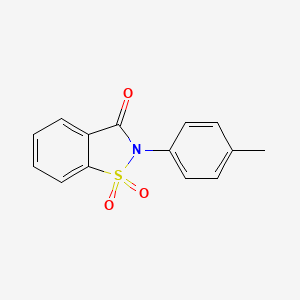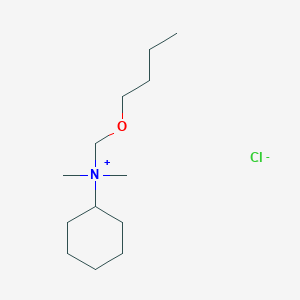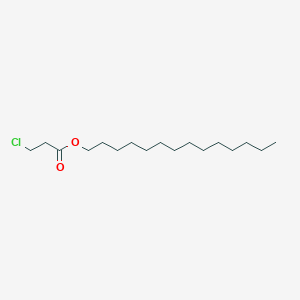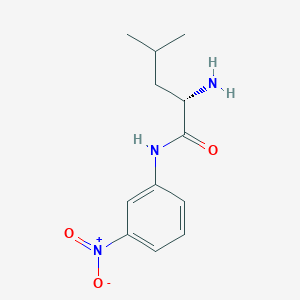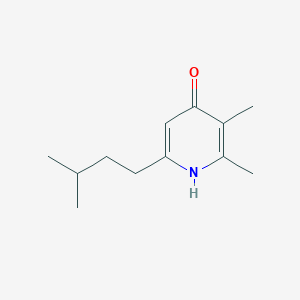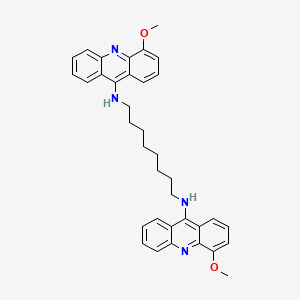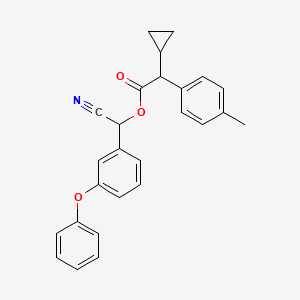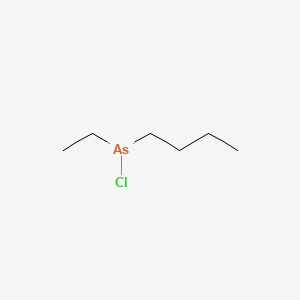
Arsine, butylchloroethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsine, butylchloroethyl- is an organoarsenic compound that contains arsenic, butyl, chloro, and ethyl groups. It is a member of the arsine family, which includes compounds with the general formula AsH₃₋ₓRₓ, where R represents aryl or alkyl groups .
准备方法
The preparation of arsine, butylchloroethyl- involves the synthesis of high-purity arsenic compounds. One common method is the reduction of arsenic trioxide (As₂O₃) with carbon or carbon monoxide at high temperatures (≥700°C) . Another method involves the oxidative roasting of arsenopyrite (FeAsS) to produce arsenic trioxide, which is then reduced to elemental arsenic . The synthesis of arsine, butylchloroethyl- specifically would involve the reaction of butylchloroethyl groups with arsine or its derivatives under controlled conditions.
化学反应分析
Arsine, butylchloroethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with halogens such as chlorine and fluorine, which can result in explosive reactions . It can also react with strong oxidizing agents like potassium permanganate and nitric acid . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce arsenic trioxide and water .
科学研究应用
Arsine, butylchloroethyl- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organoarsenic compounds . In biology and medicine, it is studied for its toxicological effects and potential use as a chemical warfare agent . In industry, it is used in the semiconductor industry as a dopant for silicon and germanium . Its unique properties make it valuable for various research and industrial applications.
作用机制
The mechanism of action of arsine, butylchloroethyl- involves its interaction with cellular components, leading to toxic effects. It causes rapid and severe hemolysis by disrupting the cell membrane and altering ion levels . The compound can also induce oxidative stress, genotoxicity, and epigenetic alterations . These effects are mediated through the formation of reactive oxygen species and the inhibition of metabolic pathways .
相似化合物的比较
Arsine, butylchloroethyl- can be compared with other similar compounds such as arsine (AsH₃), stibine (SbH₃), and phosphine (PH₃). These compounds share similar toxicological properties and applications . arsine, butylchloroethyl- is unique due to the presence of butyl and chloroethyl groups, which confer distinct chemical and physical properties . This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
64049-05-4 |
|---|---|
分子式 |
C6H14AsCl |
分子量 |
196.55 g/mol |
IUPAC 名称 |
butyl-chloro-ethylarsane |
InChI |
InChI=1S/C6H14AsCl/c1-3-5-6-7(8)4-2/h3-6H2,1-2H3 |
InChI 键 |
ZPVMBZQCJSIJDS-UHFFFAOYSA-N |
规范 SMILES |
CCCC[As](CC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


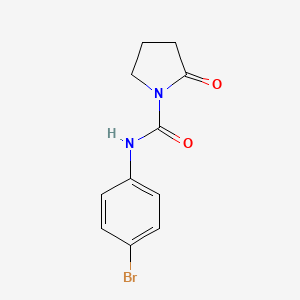
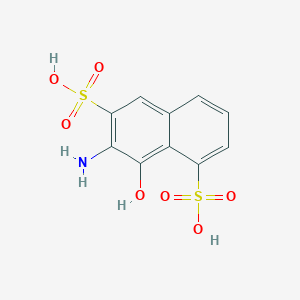
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
